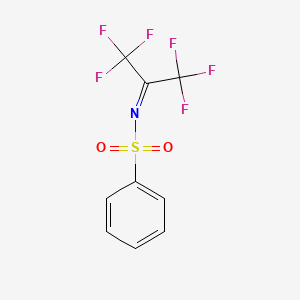
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide with hexafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control and continuous monitoring of reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and catalysis.
Hexafluoroisopropanol: Utilized in similar applications due to its high ionizing power and ability to facilitate various chemical reactions.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide stands out due to its specific structural features, which provide unique reactivity and stability. Its ability to participate in diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
72567-08-9 |
|---|---|
Molecular Formula |
C9H5F6NO2S |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H5F6NO2S/c10-8(11,12)7(9(13,14)15)16-19(17,18)6-4-2-1-3-5-6/h1-5H |
InChI Key |
RHJMPMWWZYSRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
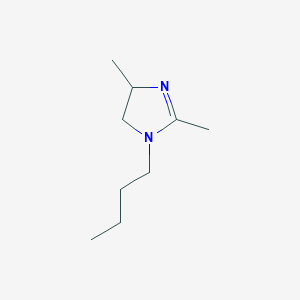
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
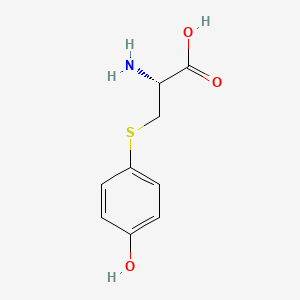

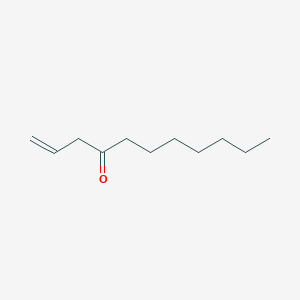
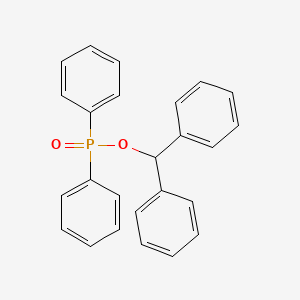
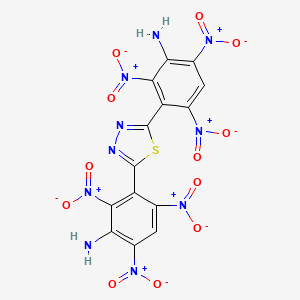

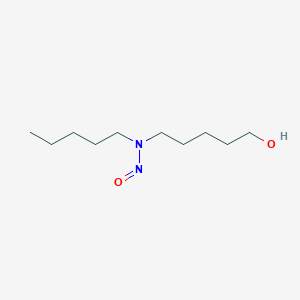
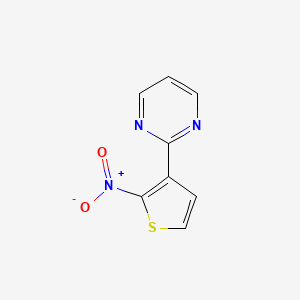

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

